2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione
Description
2-(3-Nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is a heterocyclic compound featuring a tetrahydrobenzoxazine core fused with a substituted phenyl ring. The benzoxazine scaffold consists of a six-membered ring containing oxygen and nitrogen atoms, with a thione (C=S) group at the 4-position. This compound is of interest in medicinal and materials chemistry due to the versatility of the benzoxazine-thione framework, which is often explored for biological activity (e.g., antimicrobial, anticancer) and as a precursor in synthetic organic chemistry .
Properties
IUPAC Name |
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-16(18)10-5-3-4-9(8-10)13-15-14(20)11-6-1-2-7-12(11)19-13/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDPXNLFUVRVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitroaniline with a suitable cyclic ketone in the presence of a sulfurizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted benzoxazine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazine ring can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activities and disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-2-phenyl-4H-1,3-benzoxazine-4-thione ()
- Core Structure : Shares the tetrahydrobenzoxazine-thione backbone but lacks the 3-nitro substituent on the phenyl ring.
- This may alter reactivity in nucleophilic substitution or redox reactions.
- Hydrogen Bonding : The thione group can act as a hydrogen bond acceptor, but the nitro group in the target compound enhances dipole-dipole interactions, possibly improving crystallinity .
2-Amino-3-cyano-5,6,7,8-tetrahydro-4-(3-nitrophenyl)-5-oxo-4H-benzopyran ()
- Core Structure : Benzopyran (oxygen-containing fused benzene ring) with a ketone (5-oxo) instead of a thione.
- Substituents: Additional amino and cyano groups introduce hydrogen bond donors and polarizable nitrile functionality.
- Reactivity: The ketone may participate in keto-enol tautomerism, unlike the thione, which is more prone to alkylation or coordination with metal ions.
4,4,6-Trimethyl-6-phenyltetrahydro-1,3-oxazine-2-thione ()
- Core Structure : Smaller oxazine ring (six-membered) with methyl and phenyl substituents.
- Ring Puckering : The tetrahydro-oxazine ring may adopt different puckering conformations, as described by Cremer and Pople’s coordinates , influencing molecular packing in crystals.
Physicochemical Properties
Crystallographic and Computational Analysis
- Structural Insights : The target compound’s crystal structure may exhibit planar geometry at the thione group, with nitro-phenyl torsion angles influencing packing efficiency. Software like SHELXL () and ORTEP-3 () are critical for refining such structures.
- Ring Puckering : The tetrahydrobenzoxazine ring likely adopts a chair or half-chair conformation, as analyzed using Cremer-Pople parameters , differing from the flattened benzopyran system ().
Biological Activity
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is a heterocyclic compound characterized by its unique structure that includes a benzoxazine ring and a thione group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections delve into its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of 2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione typically involves the cyclization of 3-nitroaniline with cyclic ketones in the presence of sulfurizing agents. Common solvents include ethanol and acetonitrile, with catalysts like p-toluenesulfonic acid facilitating the reaction. This method allows for the efficient formation of the desired compound while maintaining high purity levels.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, antifungal, and anticancer properties. Below are summarized findings from recent research:
Antimicrobial Activity
Research indicates that 2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione exhibits significant antibacterial activity against several pathogenic strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
| Bacillus subtilis | 8 | 16 |
| Salmonella enterica | 64 | 128 |
These results suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. Studies evaluated its effectiveness against common fungal pathogens:
| Fungus | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 12 |
| Fusarium solani | 10 |
The compound demonstrated notable inhibition against Candida albicans, indicating its potential as an antifungal agent .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. In vitro assays revealed that it can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
These findings suggest that the compound may interfere with cancer cell growth through mechanisms that warrant further investigation .
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several benzoxazine derivatives including 2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione. The results indicated a strong correlation between structural modifications and biological activity.
- Antifungal Screening : Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida. The study concluded that the compound could serve as a lead candidate for developing new antifungal therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
